molecular formula C21H23FN2O2S B2714290 3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine CAS No. 897624-47-4

3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine

Cat. No. B2714290
CAS RN: 897624-47-4
M. Wt: 386.49
InChI Key: XITMALDTUPXJNW-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative, which is a type of nitrogen-containing heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a quinoline ring, a sulfonyl group attached to a dimethylphenyl group, and a diethylamine group. These functional groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Amines, like the diethylamine group in this compound, can undergo various reactions such as alkylation, acylation, and sulfonation . The sulfonyl group can also participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group might increase its acidity, and the diethylamine group could make it a base .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diversity-Oriented Synthesis : A method was described for the efficient generation of 1,2-dihydroisoquinolin-3(4H)-imines through a copper(I)-catalyzed reaction involving (E)-2-ethynylphenylchalcone, sulfonyl azide, and amine, yielding products in good to excellent yields under mild conditions (Chen et al., 2011).
  • Three Derivatives of 4-Fluoro-5-Sulfonylisoquinoline : This study provided structural insights into derivatives of 4-fluoroisoquinoline-5-sulfonyl, demonstrating the influence of sulfonyl groups on the molecular conformation and highlighting the potential for creating targeted molecular structures (Ohba et al., 2012).
  • Cascade Synthesis of 3-Arylsulfonylquinolines : A novel synthetic route for 3-arylsulfonylquinoline derivatives was developed, utilizing tert-butyl hydroperoxide for cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, offering a straightforward approach to forming C-S bonds and quinoline rings in one step (Zhang et al., 2016).

Biological Applications and Materials Science

  • Novel Organic Light-Emitting Device Applications : Investigation into red-emissive fluorophores based on 1,8-naphthalimide derivatives showcased their potential in organic light-emitting diodes (OLEDs), emphasizing the role of specific molecular structures in achieving desired photophysical characteristics (Luo et al., 2015).
  • Binding and Inhibitory Potency : A study comparing the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase revealed insights into the molecular interactions and potency variations between sulfones and their sulfonamide counterparts, providing a basis for further pharmacological exploration (Grunewald et al., 2006).

Advanced Materials

  • Polymer Electrolytes for Fuel-Cell Applications : Research on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes highlighted the synthesis method and the resulting materials' promising properties for fuel-cell applications, underscoring the importance of molecular design in developing high-performance materials (Kim et al., 2011).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many quinoline derivatives exhibit antimicrobial, antifungal, and antitumor activities .

Future Directions

Future research could focus on exploring the biological activities of this compound and optimizing its structure for better efficacy and safety. It could also involve studying its synthesis in more detail to improve yield and purity .

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2S/c1-5-24(6-2)21-18-12-16(22)8-10-19(18)23-13-20(21)27(25,26)17-9-7-14(3)15(4)11-17/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITMALDTUPXJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine

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